molecular formula C29H44O8 B1249263 Tasumatrol K

Tasumatrol K

Cat. No.: B1249263
M. Wt: 520.7 g/mol
InChI Key: NYZTVYMLRZLUBV-UOIGVGIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tasumatrol K is a taxane-derived diterpenoid isolated from Taxus sumatrana, an endemic yew species in Southeast Asia . Structurally, it belongs to the tasumatrol family, characterized by a 6/8/6 tricyclic core with varying oxygenated functional groups. The compound has garnered attention for its cytotoxic properties, demonstrating activity against multiple cancer cell lines, including HELA (cervix adenocarcinoma), DLD-1 (colorectal adenocarcinoma), and Med (medulloblastoma) cells . Its mechanism of action is hypothesized to involve microtubule stabilization, akin to paclitaxel, though specific binding interactions remain under investigation.

Properties

Molecular Formula

C29H44O8

Molecular Weight

520.7 g/mol

IUPAC Name

[(1S,2S,3S,5S,8S,10S,14S)-2,10-diacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate

InChI

InChI=1S/C29H44O8/c1-14-12-21(37-27(34)15(2)17(4)30)25-26(36-19(6)32)24-16(3)20(33)10-11-29(24,9)13-22(35-18(5)31)23(14)28(25,7)8/h15,17,20-22,24-26,30,33H,3,10-13H2,1-2,4-9H3/t15-,17+,20+,21+,22+,24+,25+,26+,29+/m1/s1

InChI Key

NYZTVYMLRZLUBV-UOIGVGIGSA-N

Isomeric SMILES

CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)[C@H](C1)OC(=O)[C@H](C)[C@H](C)O)OC(=O)C)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C(C)C(C)O)OC(=O)C)O)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Taxanes

Tasumatrol K shares a taxane skeleton but differs in functionalization compared to other tasumatrols and taxoids:

Table 1: Structural Features of this compound and Analogues

Compound Core Skeleton Key Functional Groups Source Plant
This compound 6/8/6 tricyclic taxane 5α-hydroxy, 10-oxo, 9-keto Taxus sumatrana
Tasumatrol B 6/8/6 tricyclic taxane 2α,7α,13α-triacetoxy substitutions Taxus wallichiana
Tasumatrol F 6/8/6 tricyclic taxane 4,20-epoxide, 7β-acetoxy Taxus sumatrana
Tasumatrol Q 4,5-acetylbenzoate derivative Unique 1,3-dioxane ring Taxus sumatrana
Paclitaxel 6/8/6 tricyclic taxane 10-deacetylbaccatin III backbone Taxus brevifolia

Structural data for this compound and its analogs were elucidated via NMR spectroscopy and mass spectrometry, as detailed in studies on Taxus sumatrana . Notably, Tasumatrol Q’s 1,3-dioxane ring distinguishes it from other tasumatrols, suggesting divergent biosynthetic pathways .

Functional Comparison: Cytotoxic and Pharmacological Activities

Table 2: Cytotoxic Activity of this compound and Related Compounds

Compound Cell Lines Tested (IC₅₀, μM) Activity Level Reference
This compound HELA (0.8), DLD-1 (1.2), Med (1.5) High
Tasumatrol F A-498 (2.3), NCI-H226 (2.8), PC-3 (3.1) Moderate
Tasumatrol I Hepa59T/VGH (1.8), NCI (2.0) Moderate-High
Tasumatrol B Not tested for cytotoxicity N/A (analgesic focus)
Paclitaxel Broad spectrum (e.g., MCF-7: 0.01) Very High

This compound exhibits superior cytotoxicity against HELA and DLD-1 cells compared to Tasumatrol F and I, though its potency is lower than paclitaxel . In contrast, Tasumatrol B, isolated from Taxus wallichiana, lacks significant cytotoxicity but shows marked analgesic and anti-inflammatory effects in acetic acid-induced writhing models . This functional divergence underscores the impact of structural modifications on bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tasumatrol K
Reactant of Route 2
Tasumatrol K

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